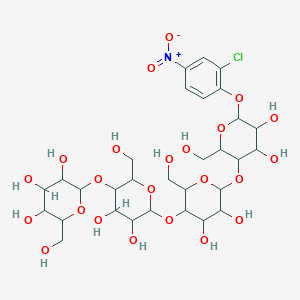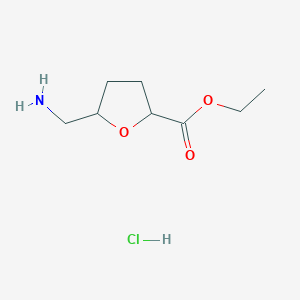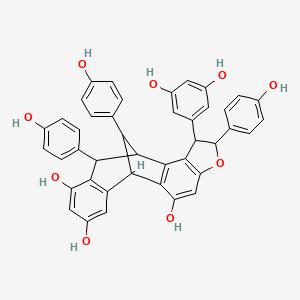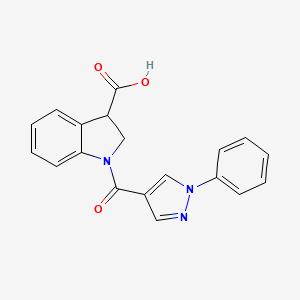
1-Bromo-2,3,5-trichlorobenzene-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3,5-trichlorobenzene-d2 is a deuterium-labeled derivative of 1-Bromo-2,3,5-trichlorobenzene. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for the tracking and analysis of the compound in various reactions and processes, making it a valuable tool for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,3,5-trichlorobenzene-d2 typically involves the bromination and chlorination of benzene derivatives. One common method involves the bromination of 1,2,3-trichlorobenzene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like phosphorus oxychloride (POCl3) in a solvent such as dichloromethane (DCM) . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The crude product is typically purified using techniques such as silica gel chromatography to remove impurities and obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,3,5-trichlorobenzene-d2 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-Bromo-2,3,5-trichlorobenzene-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the compound’s distribution and transformation in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterium-labeled drugs.
Industry: Applied in the synthesis of various industrial chemicals and intermediates
Mechanism of Action
The mechanism of action of 1-Bromo-2,3,5-trichlorobenzene-d2 involves its interaction with molecular targets through electrophilic aromatic substitution. The deuterium labeling allows for the tracking of the compound in various reactions, providing insights into its behavior and transformation. The compound’s effects are mediated through its interaction with specific molecular pathways and targets, which can be studied using various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,3,4-trichlorobenzene
- 1-Bromo-2,4,5-trichlorobenzene
- 1-Bromo-3,4,5-trichlorobenzene
Uniqueness
1-Bromo-2,3,5-trichlorobenzene-d2 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This labeling allows for more precise tracking and analysis in scientific research, making it a valuable tool for researchers. The presence of deuterium can also affect the compound’s pharmacokinetic and metabolic profiles, providing additional insights into its behavior .
Properties
Molecular Formula |
C6H2BrCl3 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-bromo-2,3,5-trichloro-4,6-dideuteriobenzene |
InChI |
InChI=1S/C6H2BrCl3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H/i1D,2D |
InChI Key |
WOIGJFAVHOCDDW-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)Cl)Br)[2H])Cl |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B12310209.png)


![1-[(1R)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12310216.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, (2S,3S,5R)-](/img/structure/B12310220.png)



![8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)




![2-Methyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B12310279.png)
